1-(5-Piperazin-1-ylpyridin-3-yl)ethanol chemical structure and properties
1-(5-Piperazin-1-ylpyridin-3-yl)ethanol chemical structure and properties
An In-Depth Technical Guide to 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol: Structure, Physicochemical Profile, and Synthetic Strategies
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol, a heterocyclic compound of significant interest in medicinal chemistry. By combining a substituted pyridine ring, a piperazine moiety, and a chiral ethanol group, this molecule presents a unique structural framework for exploration in drug discovery. The piperazine scaffold is a well-established "privileged structure" known to enhance aqueous solubility and bioavailability in drug candidates.[1][2] This guide delves into the molecule's structural features, predicted physicochemical properties, plausible synthetic pathways with detailed protocols, and its potential pharmacological relevance. The content herein is synthesized to provide researchers with the foundational knowledge and practical insights required to work with and build upon this promising chemical entity.
Molecular Identity and Structural Elucidation
The foundational step in understanding any compound is a thorough analysis of its structure. The title compound, 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol, is a multi-component structure featuring three key pharmacophores.
-
IUPAC Name: 1-(5-(piperazin-1-yl)pyridin-3-yl)ethan-1-ol
-
Molecular Formula: C₁₁H₁₇N₃O
-
Molecular Weight: 207.27 g/mol
The structure combines:
-
A pyridine ring , an aromatic heterocycle that can engage in π-stacking and hydrogen bonding.
-
A piperazine ring , a non-aromatic six-membered ring with two opposing nitrogen atoms. This moiety is frequently used in drug design to improve pharmacokinetic properties like solubility and oral absorption.[2]
-
An ethanol side chain , which introduces a chiral center and a hydroxyl group capable of acting as a hydrogen bond donor and acceptor.
Caption: Chemical structure of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol.
Physicochemical Profile: Predicted Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 207.27 g/mol | Complies with Lipinski's Rule of Five (<500), favoring good absorption. |
| logP (Octanol/Water) | ~0.8 - 1.5 | Indicates a balance between hydrophilicity and lipophilicity, essential for membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | ~60-70 Ų | Suggests good potential for oral bioavailability and cell membrane penetration (typically <140 Ų). |
| Hydrogen Bond Donors | 2 (from -OH and piperazine -NH) | Provides sites for target interaction and contributes to aqueous solubility. |
| Hydrogen Bond Acceptors | 4 (from pyridine N, 2 piperazine Ns, and -OH) | Offers multiple points for molecular recognition and hydrogen bonding with biological targets. |
| pKa (Most Basic) | ~8.5 - 9.5 (Piperazine N) | The piperazine nitrogen will be protonated at physiological pH (7.4), enhancing aqueous solubility. |
| pKa (Second Basic) | ~4.5 - 5.5 (Pyridine N) | The pyridine nitrogen is less basic and would be largely uncharged at physiological pH. |
Synthetic Pathways and Methodologies
The synthesis of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol can be approached through several established organic chemistry reactions. A logical retrosynthetic analysis suggests disconnecting the molecule at the C-N bond of the pyridine-piperazine linkage and the C-C bond of the ethanol side chain.
Retrosynthetic Analysis
This approach breaks the target molecule down into simpler, commercially available starting materials. The key disconnections are the formation of the aryl-piperazine bond and the creation of the secondary alcohol.
Caption: Retrosynthetic analysis for the target molecule.
Proposed Synthetic Protocol
This protocol outlines a plausible, two-step synthesis starting from 3-acetyl-5-bromopyridine and piperazine. This pathway leverages a nucleophilic aromatic substitution (SNA) followed by a carbonyl reduction.
Step 1: Synthesis of 1-(5-(Piperazin-1-yl)pyridin-3-yl)ethan-1-one
-
Rationale: This step forms the crucial C-N bond between the pyridine and piperazine rings. Using a large excess of piperazine helps to minimize the undesired N,N'-di-arylated byproduct. A mild base is sufficient to neutralize the HBr generated.
-
Methodology:
-
To a solution of 3-acetyl-5-bromopyridine (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add piperazine (5.0 eq).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, gradient elution with Dichloromethane/Methanol) to yield the ketone intermediate.
-
Step 2: Reduction to 1-(5-(Piperazin-1-yl)pyridin-3-yl)ethan-1-ol
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones that is tolerant of the other functional groups (amine, pyridine) in the molecule. It is chosen for its operational simplicity and high yield.
-
Methodology:
-
Dissolve the ketone intermediate (1.0 eq) from Step 1 in methanol (10 mL/mmol) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction carefully by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product. Further purification by chromatography may be performed if necessary.
-
Predicted Spectroscopic Characterization
For validation of synthesis, the following spectroscopic signatures are predicted:
-
¹H NMR:
-
Pyridine Protons: Expect three distinct signals in the aromatic region (~7.5-8.5 ppm), likely appearing as singlets or doublets.
-
Ethanol CH-OH: A quartet or multiplet around 4.8-5.0 ppm.
-
Ethanol CH₃: A doublet around 1.4-1.6 ppm.
-
Piperazine Protons: Two broad multiplets corresponding to the four -CH₂- groups, typically in the 3.0-3.5 ppm range.
-
-OH and -NH Protons: Broad singlets that are D₂O exchangeable.
-
-
¹³C NMR:
-
Pyridine Carbons: Signals in the 120-155 ppm region.
-
Ethanol CH-OH: A signal around 65-70 ppm.
-
Ethanol CH₃: A signal in the aliphatic region, ~20-25 ppm.
-
Piperazine Carbons: Signals around 45-55 ppm.[3]
-
-
Mass Spectrometry (ESI+):
-
The primary ion observed would be the [M+H]⁺ peak at m/z = 208.14.
-
Biological and Pharmacological Context
The piperazine ring is a cornerstone of modern medicinal chemistry. Its inclusion in a molecule often confers favorable ADME properties, such as increased water solubility and oral bioavailability.[2] Piperazine derivatives have demonstrated a vast range of biological activities, including antibacterial, anticancer, antifungal, and various CNS effects.[4][5][6]
The structural motifs present in 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol suggest several potential avenues for pharmacological investigation:
-
Kinase Inhibition: Many kinase inhibitors utilize a substituted heterocyclic core (like pyridine) to anchor in the ATP-binding pocket, with a solubilizing group (like piperazine) extending into the solvent-exposed region.[7]
-
GPCR Ligands: The piperazine moiety is common in ligands for G-protein coupled receptors, particularly dopamine and serotonin receptors.[7]
-
Ion Channel Modulation: The combination of aromatic and basic amine features is present in various ion channel modulators.[6]
The chirality introduced by the ethanol group offers an opportunity for stereoselective interactions with biological targets, potentially leading to improved potency and a better side-effect profile for one enantiomer over the other.
Safety, Handling, and Storage
No specific safety data sheet (SDS) exists for this compound. However, based on the constituent functional groups (piperazine, pyridine), the following precautions are strongly advised.
-
Handling:
-
Hazards:
-
Storage:
References
- Vertex AI Search. (2018, January 18).
-
Cheméo. (n.d.). Chemical Properties of 1-Piperazineethanol (CAS 103-76-4). Retrieved from [Link]
- Vertex AI Search. (2023, September 5).
-
NIST. (n.d.). 1-Piperazineethanol. NIST Chemistry WebBook. Retrieved from [Link]
- Sigma-Aldrich. (2024, September 6).
- Thermo Fisher Scientific. (2010, November 16).
- Fisher Scientific. (2025, December 25).
-
MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]
- ResearchGate. (2024, August 1). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
-
PubChem. (n.d.). (1R)-1-(3-nitro-4-piperazin-1-ylphenyl)ethanol. Retrieved from [Link]
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
-
PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]
- ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- ResearchGate. (2026, February 16).
- DovePress. (2020, May 26).
- MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
-
MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
PubChem. (n.d.). 2-Piperazin-1-yl-1-(2-thienyl)ethanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol. Retrieved from [Link]
- Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Google Patents. (n.d.).
-
MDPI. (2011, December 28). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]
- Research Trend. (2023, April 20). Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-.
- RSC Publishing. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
-
Pharmaffiliates. (n.d.). 1-Piperidineethanol. Retrieved from [Link]
Sources
- 1. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchtrend.net [researchtrend.net]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. mmbio.byu.edu [mmbio.byu.edu]
